molecular formula C22H19N3O4S B2436593 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 946264-02-4

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2436593
CAS No.: 946264-02-4
M. Wt: 421.47
InChI Key: COPJBUYVRKMFHW-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C22H19N3O4S and its molecular weight is 421.47. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Activities

Research has shown that compounds related to N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide exhibit significant antibacterial and antimicrobial properties. For instance, a study by (Sokmen et al., 2014) synthesized compounds related to this structure and evaluated them for their antibacterial, antiurease, and antioxidant activities. The results indicated effective antiurease and antioxidant activities. Similarly, (Azab, Youssef, & El-Bordany, 2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents.

Anti-Inflammatory and Analgesic Properties

Some derivatives of this compound have been studied for their potential anti-inflammatory and analgesic activities. For example, (Küçükgüzel et al., 2013) synthesized derivatives of celecoxib, which is structurally related to this compound, and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities.

Application in Drug Metabolism Studies

The compound and its related structures have been used in studying drug metabolism. (Zmijewski et al., 2006) described the application of biocatalysis to drug metabolism, specifically the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, which is structurally related to the compound .

Electrophysiological Activities

Research has also been conducted on the electrophysiological activities of compounds similar to this compound. (Morgan et al., 1990) studied N-substituted imidazolylbenzamides or benzene-sulfonamides, which exhibited potency in in vitro assays, indicating their potential for producing electrophysiological activity.

Antimalarial and COVID-19 Drug Research

Compounds structurally related to this compound have been investigated for their potential as antimalarial drugs and, more recently, as potential treatments for COVID-19. (Fahim & Ismael, 2021) conducted a theoretical investigation and molecular docking study of some antimalarial sulfonamides as potential COVID-19 drugs.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c26-22-13-12-20(21-7-4-16-29-21)24-25(22)15-14-23-30(27,28)19-10-8-18(9-11-19)17-5-2-1-3-6-17/h1-13,16,23H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPJBUYVRKMFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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